

ONT-993: An In-Depth Technical Guide to its Safety and Toxicity Profile

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Compound of Interest

Compound Name: ONT-993

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Introduction

ONT-993 is the primary and pharmacologically active metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). Tucatinib, in combination with other agents, is approved for the treatment of HER2-positive metastatic breast cancer and colorectal cancer. As a significant metabolite, understanding the safety and toxicity profile of **ONT-993** is crucial for a comprehensive assessment of tucatinib's overall risk-benefit profile. This technical guide provides a detailed overview of the available non-clinical and clinical data on the safety and toxicity of **ONT-993**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Non-Clinical Safety and Toxicology

The safety and toxicology of **ONT-993** have been primarily evaluated as part of the non-clinical development program for the parent drug, tucatinib. Standalone toxicity studies on **ONT-993** are not extensively available in the public domain. The following sections summarize the findings from studies on tucatinib, which are informative for the safety profile of **ONT-993**.

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies of tucatinib were conducted in rats and monkeys. These studies identified the gastrointestinal (GI) tract and liver as the primary target organs of toxicity.^[1]

Table 1: Summary of Findings from Repeat-Dose Toxicity Studies of Tucatinib

| Species | Duration | Key Findings |
|---------|----------|---|
| Rat | 28-day | - Hematology and clinical chemistry changes indicative of inflammation and hepatotoxicity at mid and high doses.[1] - Target organs: hematolymphoid system (lymphoid depletion), gastrointestinal tract (erosion and ulcerations), and skeletal muscle (myofiber degeneration/regeneration and hemorrhage in males).[1] |
| Rat | 13-week | - Uterine atrophy, vaginal atrophy, and changes in corpora lutea in females at doses ≥ 6 mg/kg/day.[1] - Decreased prostate weights, testicular atrophy and edema, and oligospermia/germ cell debris in epididymides in males at doses ≥ 120 mg/kg/day.[1] - Lobular atrophy of the mammary gland in males at doses ≥ 6 mg/kg/day. |
| Monkey | 13-week | - GI and liver toxicities were the major observed effects. |

Experimental Protocols:

Detailed experimental protocols for these repeat-dose toxicity studies are not publicly available. However, based on standard practices for such studies, the following general methodology can be inferred:

- **Animal Models:** Sprague-Dawley rats and cynomolgus monkeys are commonly used species for repeat-dose toxicity studies.
- **Dosing:** Tucatinib was likely administered orally once or twice daily for the specified duration. Dose-ranging studies would have been conducted to determine the appropriate dose levels (low, mid, and high doses).
- **Observations:** Included clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.
- **Toxicokinetics:** Plasma concentrations of tucatinib and **ONT-993** would have been measured to assess exposure levels.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of tucatinib on vital physiological functions.

- **Cardiovascular System:** A dedicated clinical study in healthy volunteers assessed the effect of tucatinib and **ONT-993** on cardiac repolarization. The study found no statistically significant or clinically relevant effect on the QT interval.
- **Respiratory and Central Nervous Systems:** Non-clinical studies indicated no adverse effects of tucatinib on respiratory or neurological behavior.

Experimental Protocol: Clinical Thorough QT/QTc Study

- **Study Design:** A randomized, partially double-blind, placebo- and positive-controlled three-period crossover study in healthy volunteers.
- **Dosing:** Tucatinib 300 mg administered twice daily to achieve steady-state concentrations.
- **Assessments:** Serial electrocardiograms (ECGs) were recorded to measure the QT interval, corrected for heart rate (QTc). Plasma concentrations of tucatinib and **ONT-993** were also measured.

Genotoxicity and Carcinogenicity

Information regarding specific genotoxicity and carcinogenicity studies for **ONT-993** is not available in the provided search results.

Reproductive and Developmental Toxicology

Animal reproduction studies with tucatinib revealed evidence of embryo-fetal toxicity.

- Findings: Administration of tucatinib to pregnant rats and rabbits during organogenesis resulted in embryo-fetal mortality, reduced fetal weight, and fetal abnormalities at maternal exposures greater than or equal to 1.3 times the human exposure at the recommended dose.

Clinical Safety Profile

The clinical safety of **ONT-993** is inferred from the safety data of tucatinib from various clinical trials, as **ONT-993** is the primary metabolite. The most common adverse reactions observed in patients treated with tucatinib-based regimens are diarrhea and hepatotoxicity.

Table 2: Common Adverse Reactions Associated with Tucatinib Treatment (and therefore exposure to **ONT-993**)

| Adverse Reaction | Grade 1-4 Incidence (%) | Grade 3-4 Incidence (%) |
|--|-------------------------|-------------------------|
| HER2CLIMB Trial (Tucatinib + Trastuzumab + Capecitabine) | | |
| Diarrhea | 81 | 13 |
| Palmar-Plantar Erythrodysesthesia | 63 | 13 |
| Nausea | 58 | 4 |
| Fatigue | 45 | 4 |
| Vomiting | 36 | 3 |
| Hepatotoxicity (Increased ALT/AST) | 39 | 9 |
| MOUNTAINEER Trial (Tucatinib + Trastuzumab) | | |
| Diarrhea | 64 | 3.5 |
| Fatigue | 45 | 4.7 |
| Rash | 35 | 1.2 |
| Nausea | 33 | 1.2 |
| Abdominal Pain | 29 | 2.3 |
| Infusion-related reactions | 21 | 1.2 |
| Pyrexia | 20 | 0 |

Note: Incidence rates are for the tucatinib-containing arms of the respective trials.

Management of Key Adverse Reactions

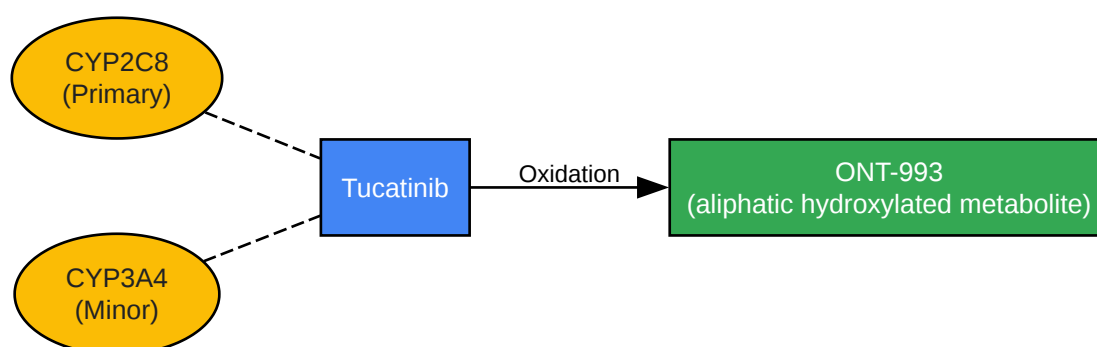
- **Diarrhea:** Can be severe and may lead to dehydration, hypotension, and acute kidney injury. Management includes antidiarrheal treatment, dose interruption, reduction, or discontinuation of tucatinib.

- **Hepatotoxicity:** Severe hepatotoxicity has been reported. Monitoring of liver function tests (ALT, AST, and bilirubin) is required before and during treatment. Dose modifications or discontinuation may be necessary based on the severity.

Metabolic Pathways and Drug-Drug Interactions

ONT-993 is formed primarily through the oxidation of tucatinib by the cytochrome P450 enzyme CYP2C8. It is a minor contributor to the overall pharmacological activity of tucatinib.

Signaling Pathway of Tucatinib Metabolism



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Caption: Metabolic pathway of tucatinib to its primary metabolite, **ONT-993**.

Drug-Drug Interactions Involving ONT-993

ONT-993 itself can inhibit other CYP enzymes.

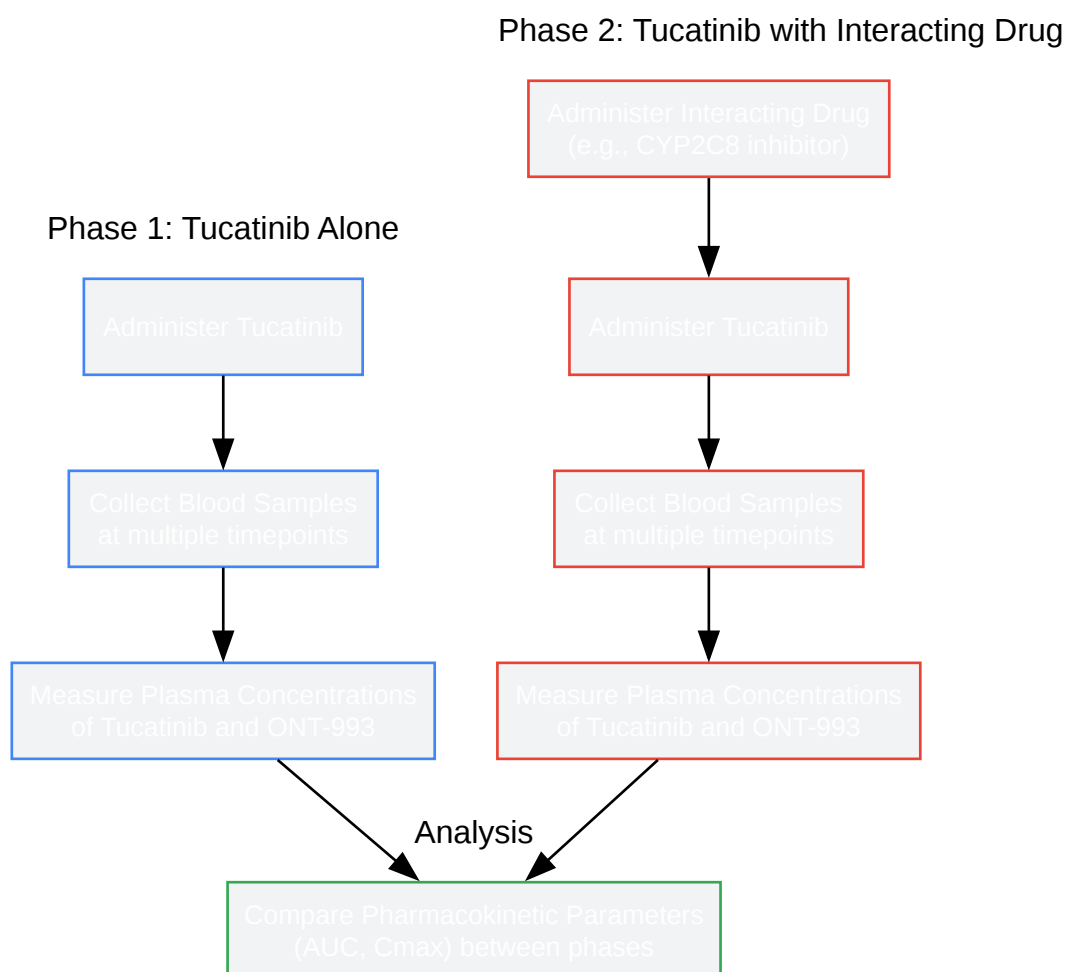
- **CYP2D6 Inhibition:** **ONT-993** is an inhibitor of CYP2D6 with an IC₅₀ of 7.9 μM.
- **CYP3A Inactivation:** **ONT-993** causes metabolism-dependent inactivation of CYP3A with a KI of 1.6 μM.

The formation of **ONT-993** is also affected by inhibitors and inducers of its metabolizing enzyme, CYP2C8.

- **CYP2C8 Inhibitors (e.g., gemfibrozil):** Co-administration with strong CYP2C8 inhibitors increases the exposure to tucatinib and decreases the formation of **ONT-993**.

- CYP2C8/CYP3A4 Inducers (e.g., rifampin): Co-administration with strong inducers decreases the exposure to tucatinib and increases the formation of **ONT-993**.

Experimental Workflow for a Drug-Drug Interaction Study



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Caption: A typical experimental workflow for a clinical drug-drug interaction study.

Conclusion

The safety and toxicity profile of **ONT-993** is intrinsically linked to that of its parent drug, tucatinib. Non-clinical studies with tucatinib have identified the GI tract and liver as the primary

target organs for toxicity, and have also indicated a potential for reproductive and developmental toxicity. In the clinical setting, the most significant adverse reactions associated with tucatinib therapy, and by extension exposure to **ONT-993**, are diarrhea and hepatotoxicity, which are generally manageable with appropriate medical intervention. **ONT-993** is involved in drug-drug interactions, both as a product of metabolism by CYP2C8 and as an inhibitor of CYP2D6 and CYP3A. A thorough understanding of these interactions is essential for the safe and effective use of tucatinib in the clinic. Further research specifically focused on the independent toxicological profile of **ONT-993** could provide a more refined understanding of its contribution to the overall safety profile of tucatinib.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [ONT-993: An In-Depth Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8770055#ont-993-safety-and-toxicity-profile>]

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